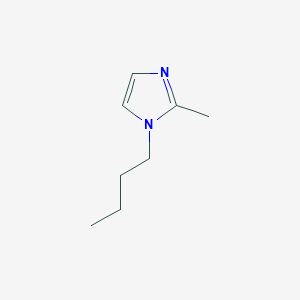

1-Butyl-2-methylimidazole

説明

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Compounds

1-Butyl-2-methylimidazole is an organic compound featuring a core imidazole ring, which classifies it as a heterocyclic compound. ontosight.ai Heterocyclic compounds are a fundamental class in organic chemistry, characterized by their cyclic structures containing atoms of at least two different elements. The imidazole ring, specifically, is a five-membered ring with two nitrogen atoms and three carbon atoms. ontosight.ai

The structure of this compound, with the chemical formula C₈H₁₄N₂, consists of this imidazole ring substituted at the 1-position with a butyl group and at the 2-position with a methyl group. This specific substitution pattern distinguishes it from other common imidazole derivatives, such as 1-butyl-3-methylimidazolium-based ionic liquids, and dictates its unique chemical properties and reactivity. The synthesis of this compound is often achieved through the alkylation of 2-methylimidazole (B133640) with a butyl halide, such as 1-chlorobutane (B31608) or 1-bromobutane, via a nucleophilic substitution reaction. quinoline-thiophene.comresearchgate.net In this reaction, a nitrogen atom on the 2-methylimidazole ring acts as a nucleophile, attacking the butyl group and displacing the halide. quinoline-thiophene.com

Significance of this compound as a Research Subject

The significance of this compound in academic and industrial research stems from its versatile nature. It serves as a crucial intermediate and building block in the synthesis of more complex molecules. ontosight.ai A primary area of interest is its role as a precursor in the preparation of functional materials, most notably ionic liquids. quinoline-thiophene.com Ionic liquids derived from this compound exhibit unique physicochemical properties like low melting points and high electrical conductivity, which are valuable in various applications. quinoline-thiophene.com

Beyond its use in synthesis, the compound itself is investigated for its catalytic properties. ontosight.ailookchem.com Its ability to coordinate with metal ions makes it a candidate for use as a ligand in metal-catalyzed reactions, where it can influence catalytic activity and selectivity. ontosight.aiquinoline-thiophene.com The compound's molecular structure also allows it to function as a solvent or co-solvent in certain chemical processes, enhancing the solubility and stability of other substances. quinoline-thiophene.com This broad utility has made it a subject of increasing research focus across pharmaceuticals, materials science, and chemical synthesis. dataintelo.com

Overview of Key Research Areas Pertaining to this compound

Academic research on this compound is concentrated in several key areas, reflecting its diverse chemical functionalities.

Materials Science: A significant portion of research explores its use in creating advanced materials. It is a key component in the synthesis of certain ionic liquids, which can be used as electrolytes in batteries and supercapacitors to improve performance and energy density. quinoline-thiophene.com Furthermore, it is utilized in the production of functional polymers and as a curing agent for epoxy resins, where it can enhance the thermal stability and mechanical properties of the final products.

Catalysis: The compound serves as both a catalyst and a catalytic medium. lookchem.comchembk.com Research indicates it can enhance the rates and selectivity of various organic reactions, such as Friedel-Crafts acylation and alkylation, by stabilizing transition states. It is also studied as a ligand for transition metal catalysts used in cross-coupling reactions. sigmaaldrich.com The use of in-situ Raman spectroscopy has been employed to monitor the N-alkylation of 2-methylimidazole to form this compound, providing real-time insights into reaction pathways and the formation of subsequent products like ionic liquids. researchgate.net

Electrochemistry: The electrochemical properties of derivatives of this compound are an active area of investigation. Trialkyl-substituted imidazolium-based ionic liquids, for which this compound is a precursor, are considered promising electrolytes for applications like electroplating due to their enhanced stability. researchgate.net Studies have examined the electrochemical stability, conductivity, and potential windows of these related ionic liquids in various electrochemical systems. researchgate.netplos.orgresearchgate.net

Corrosion Inhibition: There is emerging research into the potential of this compound as a corrosion inhibitor. Studies suggest that it can form a protective film on metal surfaces, which significantly reduces corrosion rates in harsh chemical environments.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| Density | 0.94 g/cm³ at 20 °C |

| Boiling Point | 235.8-253 °C at 760 Torr |

| Flash Point | 83.1-120.5 °C |

| Appearance | Colorless to pale yellow liquid/crystalline powder |

Data sourced from references quinoline-thiophene.comimdpharm.comiolitec.deechemi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-butyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-6-10-7-5-9-8(10)2/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLZPGRDRYCVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307969 | |

| Record name | 1-butyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13435-22-8 | |

| Record name | 1-Butyl-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 200686 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13435-22-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2-methylimidazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-2-methylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ35BVE6F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Butyl 2 Methylimidazole

Conventional Synthetic Routes to Imidazoles and 1-Butyl-2-methylimidazole

The synthesis of this compound has traditionally relied on well-established organic chemistry reactions. These methods, while effective, often involve processes and reagents that are now being re-evaluated for their environmental impact.

Alkylation Reactions in this compound Synthesis

A primary and straightforward method for synthesizing this compound is through the N-alkylation of 2-methylimidazole (B133640). This substitution reaction typically involves reacting 2-methylimidazole with a butyl halide, such as 1-chlorobutane (B31608), n-bromobutane, or isobutyl chloride. chemicalbook.comgoogle.com The reaction is generally carried out in the presence of a base and a suitable solvent.

Commonly used bases include potassium hydroxide and sodium hydroxide, which act as acid binders. chemicalbook.comgoogle.com Solvents such as N,N-dimethylformamide (DMF) or toluene are frequently employed to facilitate the reaction. chemicalbook.comgoogle.com For instance, one procedure involves dissolving 2-methylimidazole in DMF, adding potassium hydroxide, and then slowly adding n-bromobutane while maintaining the temperature at 40°C for 12 hours, resulting in a high yield of 97%. chemicalbook.com Another described method involves the reaction of 2-methylimidazole with isobutyl chloride at a temperature between 50 and 110°C. google.com

| Precursors | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 2-methylimidazole, n-bromobutane | Potassium hydroxide | DMF | 40°C | 12 hours | 97% |

| 2-methylimidazole, isobutyl chloride | Acid-binding agent | DMF or Toluene | 50-110°C | Not specified | High |

Role of Precursors in this compound Formation

The choice of precursors is fundamental to the successful synthesis of this compound. The core structure is derived from 2-methylimidazole, which provides the imidazole (B134444) ring with a methyl group at the 2-position. The butyl group is introduced via an alkylating agent, typically a butyl halide like 1-chlorobutane or n-bromobutane. chemicalbook.comorgsyn.orgnih.gov

The formation of the 2-methylimidazole precursor itself can be achieved through methods like the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and acetaldehyde. core.ac.uk This multi-component reaction provides a pathway to the essential imidazole starting material. core.ac.uk The purity and reactivity of these precursors are crucial for achieving high yields and minimizing the formation of byproducts in the subsequent alkylation step.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering several advantages over conventional heating methods. biotechjournal.in These benefits include rapid reaction rates, shorter reaction times, and often higher yields. biotechjournal.inasianpubs.org In the context of imidazole synthesis, microwave irradiation has been successfully employed to produce various imidazole derivatives and ionic liquids. asianpubs.orgmdpi.comjetir.org For example, the synthesis of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, a related ionic liquid, was achieved by first synthesizing the alkylimidazolium bromide intermediate from 1-methylimidazole (B24206) and 1-butyl bromide under microwave irradiation. asianpubs.org This approach significantly accelerates the reaction compared to traditional heating. asianpubs.org The application of microwave heating under solvent-free conditions further enhances the green credentials of the synthesis. jetir.org

| Synthesis Method | Reactants | Key Advantages |

| Microwave-Assisted | 1-methylimidazole, 1-butyl bromide | Rapid heating, shorter reaction time, high yield |

| Microwave Solvent-Free | 1-butylimidazole (B119223), aryl halides | Good yield, high purity, no need for further purification |

Solvent-Free Reaction Systems

Eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free reaction systems not only reduce environmental pollution but can also simplify the purification process and reduce costs. unipi.it For the synthesis of imidazolium-based ionic liquids, solvent-free approaches have been shown to be effective. unipi.it For instance, the reaction of 1-methylimidazole with 1-chlorobutane can be carried out without a solvent, although it may require longer reaction times at lower temperatures. unipi.it Combining solvent-free conditions with microwave assistance can overcome the issue of slow reaction rates, providing a rapid and clean method for synthesis. Research has demonstrated that a variety of 1-butylimidazole based ionic liquids can be synthesized in high yields (82-95%) through a microwave-assisted, solvent-free approach.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from 2-methylimidazole and a butyl halide is fundamentally a nucleophilic substitution reaction. The imidazole ring, with its two nitrogen atoms, can act as a nucleophile. The reaction's progression and the specific mechanistic pathway are influenced by factors such as the nature of the solvent, the base used, and the presence of any catalysts.

The alkylation of 2-methylimidazole with a butyl halide, such as 1-bromobutane or 1-chlorobutane, is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of the 2-methylimidazole ring attacks the electrophilic carbon atom of the butyl halide, leading to the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. The reaction proceeds through a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.

The reaction can be initiated by the deprotonation of the N-H bond of 2-methylimidazole by a base, forming the 2-methylimidazolide anion. This anion is a more potent nucleophile than the neutral 2-methylimidazole molecule, thus accelerating the rate of the SN2 reaction. The general steps involved are:

Deprotonation: The base (B:) removes the acidic proton from the N-1 position of 2-methylimidazole to form the 2-methylimidazolide anion.

2-methylimidazole + B: ⇌ 2-methylimidazolide⁻ + BH⁺

Nucleophilic Attack: The 2-methylimidazolide anion then acts as a nucleophile, attacking the primary carbon atom of the butyl halide in a backside attack, displacing the halide ion (X⁻).

2-methylimidazolide⁻ + CH₃(CH₂)₃-X → this compound + X⁻

Alternatively, under neutral or less basic conditions, the neutral 2-methylimidazole molecule can directly act as the nucleophile. However, the reaction rate is generally slower in the absence of a base. The regioselectivity of the alkylation, i.e., which of the two nitrogen atoms of the imidazole ring gets alkylated, is an important consideration. In the case of 2-methylimidazole, the two nitrogen atoms are equivalent due to tautomerism, leading to a single N-alkylated product.

Catalysts play a significant role in enhancing the rate and efficiency of the N-alkylation of imidazoles. Various catalytic systems have been explored, each influencing the reaction pathway in distinct ways.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids) operachem.com. In the synthesis of this compound, where 2-methylimidazole and a solid inorganic base (like potassium hydroxide) are reacted with a liquid butyl halide, a phase-transfer catalyst can facilitate the transfer of the imidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

The mechanism of phase-transfer catalysis in this context typically involves a quaternary ammonium or phosphonium salt (Q⁺X⁻) as the catalyst operachem.com. The catalytic cycle can be described as follows:

The catalyst cation (Q⁺) exchanges its anion (X⁻) for the 2-methylimidazolide anion, which is formed at the interface of the two phases by the action of the base.

The resulting lipophilic ion pair, [Q⁺][2-methylimidazolide⁻], is soluble in the organic phase and diffuses away from the interface.

In the organic phase, the 2-methylimidazolide anion, which is now a "naked" and highly reactive nucleophile, reacts with the butyl halide to form this compound.

The catalyst cation then pairs with the newly formed halide anion (from the butyl halide) and returns to the interface to start another cycle.

This catalytic approach avoids the need for harsh reaction conditions or expensive and anhydrous polar aprotic solvents. The efficiency of the PTC system depends on several factors, including the structure of the catalyst, the solvent, and the stirring rate.

Solid Base Catalysts:

The use of solid base catalysts, such as alkaline carbons, offers a heterogeneous catalytic approach to the N-alkylation of imidazoles researchgate.net. These materials provide basic sites on their surface that can deprotonate the 2-methylimidazole.

The proposed mechanism on an alkaline carbon catalyst involves:

Adsorption: Both 2-methylimidazole and the butyl halide adsorb onto the surface of the catalyst.

Deprotonation: A basic site on the catalyst surface abstracts the proton from the N-H group of 2-methylimidazole, forming a surface-bound imidazolide species.

Surface Reaction: The immobilized imidazolide anion then reacts with an adjacent adsorbed butyl halide molecule.

Desorption: The product, this compound, desorbs from the surface, regenerating the catalytic site.

The activity of these solid catalysts is influenced by the nature and strength of the basic sites, as well as the surface area and pore structure of the material researchgate.net.

Ionic Liquids as Catalysts:

Ionic liquids, which are salts with low melting points, have been investigated as both solvents and catalysts for various organic reactions, including alkylations google.com. In the context of this compound synthesis, an acidic ionic liquid could act as a catalyst. The catalytic action of acidic ionic liquids in alkylation reactions often involves a carbocation mechanism, where the ionic liquid facilitates the formation of a carbocation from the alkylating agent google.com. However, for the N-alkylation of an amine with a primary alkyl halide, a direct SN2 pathway is more likely. In this scenario, the ionic liquid can act as a polar medium that can stabilize the transition state of the SN2 reaction. Furthermore, certain ionic liquids can exhibit bifunctional character, possessing both acidic and basic sites that can participate in the catalytic cycle.

Data Tables

Table 1: General Conditions for N-Alkylation of 2-Methylimidazole

| Parameter | Typical Conditions |

| Reactants | 2-methylimidazole, Butyl halide (e.g., 1-bromobutane, 1-chlorobutane) |

| Base | Potassium hydroxide, Sodium hydroxide, Sodium carbonate |

| Solvent | Toluene, Acetonitrile (B52724), N,N-Dimethylformamide (DMF) |

| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), Solid base (e.g., Alkaline carbon) |

| Temperature | 60-120 °C |

| Reaction Time | Several hours |

Table 2: Proposed Mechanistic Pathways

| Mechanism | Key Features |

| SN2 | Bimolecular, concerted reaction. Backside attack of the nucleophile. Inversion of stereochemistry (if applicable). |

| Phase-Transfer Catalysis | Involves a catalyst to shuttle the nucleophile between phases. Creates a highly reactive "naked" anion. |

| Solid Base Catalysis | Heterogeneous catalysis. Reaction occurs on the surface of the catalyst. Involves adsorption, surface reaction, and desorption steps. |

Mechanistic Studies and Chemical Reactivity of 1 Butyl 2 Methylimidazole and Its Derivatives

Formation and Reactivity of N-Heterocyclic Carbenes (NHCs) from 1-Butyl-2-methylimidazole Precursors

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous in organocatalysis and as ligands in organometallic chemistry. The precursor for the NHC derived from this compound is typically its corresponding imidazolium (B1220033) salt, 1-butyl-2,3-dimethylimidazolium. Deprotonation at the C2 position, though less acidic than in imidazolium salts without a C2-substituent, is a key step in generating related NHCs for various applications.

The electrochemical generation of N-heterocyclic carbenes from their corresponding imidazolium salt precursors offers a mild and selective alternative to traditional methods that often require strong bases and strictly inert conditions. nih.govnih.gov This technique utilizes electrons as reagents, providing a clean and efficient synthesis. nih.govnih.gov The process involves the cathodic reduction of an imidazolium salt, such as a derivative of this compound. researchgate.net This reduction can lead to the formation of the corresponding NHC. researchgate.net

The stability of electrochemically generated NHCs has been a subject of study. Voltammetric analysis can be used to determine the presence and concentration of the NHC in solution by observing its characteristic oxidation peak. researchgate.net This method also allows for the determination of the half-life of the NHC under various conditions. researchgate.net Studies on the closely related 1-butyl-3-methylimidazol-2-ylidene have shown that the stability of the free NHC is lower than that of its NHC-CO2 adduct. rsc.org The formation of this adduct occurs when the electrogenerated carbene reacts with carbon dioxide, rendering it electroinactive. rsc.org The electrochemical stability window (ESW) for imidazolium-based ionic liquids, which is crucial for their application as electrolytes, has been found to range from 4.1 to 6.1 V. nih.gov

| Parameter | Description | Significance |

| Generation Method | Cathodic reduction of the corresponding imidazolium salt. researchgate.net | Avoids the use of strong bases, offering a milder and cleaner synthetic route. nih.govnih.gov |

| Detection Method | Cyclic voltammetry (observation of NHC oxidation peak). researchgate.net | Allows for in-situ monitoring of NHC formation and concentration. researchgate.net |

| Relative Stability | The free NHC is less stable than its corresponding NHC-CO2 adduct. rsc.org | The adduct can serve as a stable, latent source of the NHC, which can be released upon heating. rsc.org |

| Electrochemical Window | Wide potential range where the parent imidazolium salt is stable. nih.gov | Defines the operational limits for electrochemical applications. nih.gov |

A cornerstone of NHC catalysis is the generation of the "Breslow intermediate," which enables a polarity reversal (umpolung) of an aldehyde's carbonyl carbon. mdpi.comnih.gov The NHC, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde. A subsequent proton transfer yields the Breslow intermediate, which is effectively an acyl anion equivalent. mdpi.com This intermediate is a key species in classic NHC-catalyzed reactions like the benzoin (B196080) condensation. nih.govnih.gov

The benzoin condensation involves the dimerization of two aldehydes to form an α-hydroxy ketone, a process that is 100% atom-economical. nih.gov The mechanism proceeds as follows:

The NHC, generated from a precursor like 1-butyl-2-methylimidazolium salt, adds to an aldehyde.

Proton transfer forms the nucleophilic Breslow intermediate. mdpi.com

This intermediate attacks a second molecule of the aldehyde.

Subsequent collapse of the resulting tetrahedral intermediate releases the α-hydroxy ketone product and regenerates the NHC catalyst. rsc.org

Recent studies suggest that the mechanism may be more complex than originally proposed, with evidence pointing to the involvement of radical intermediates derived from the Breslow intermediate via a single electron transfer (SET) process. rsc.orgnih.gov

NHCs derived from precursors like this compound are highly effective in both organocatalysis and as ligands for transition metals. Their strong σ-donating ability and steric bulk make them excellent ligands for stabilizing metal centers and promoting catalytic activity. nih.gov

In organometallic chemistry, palladium-NHC complexes are powerful catalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govst-andrews.ac.uk The strong Pd-NHC bond contributes to the high stability of the catalytic species, even at elevated temperatures and low ligand-to-metal ratios. nih.gov This stability allows for efficient catalysis with challenging substrates. For instance, well-defined NHC-Pd(II)-imidazole complexes have been successfully used in the Suzuki-Miyaura coupling of benzyl (B1604629) sulfonates and carbamates with arylboronic acids to produce diarylmethanes in high yields. rsc.orgresearchgate.net

| Catalytic System | Reaction Type | Role of NHC | Example Substrates |

| NHC Organocatalysis | Benzoin Condensation nih.gov | Direct catalysis via Breslow intermediate formation. mdpi.com | Aromatic and aliphatic aldehydes. nih.gov |

| NHC-Palladium | Suzuki-Miyaura Coupling rsc.org | Stabilizing ligand for the Palladium center. nih.gov | Benzyl sulfonates and arylboronic acids. rsc.org |

| NHC-Palladium | Heck Reaction st-andrews.ac.uk | Ancillary ligand to facilitate oxidative addition/reductive elimination. nih.gov | Aryl halides and olefins. st-andrews.ac.uk |

Reactions of the Imidazole (B134444) Ring in this compound

The imidazole ring of this compound possesses distinct reactive sites. The nitrogen atoms have nucleophilic character, while the ring itself can undergo specific transformations, including additions and processes that facilitate the generation of catalytically active species.

The imidazole ring's nitrogen atoms can act as nucleophiles. For instance, the synthesis of the parent compound this compound and its subsequent quaternization to form imidazolium salts involves nucleophilic substitution, where the nitrogen of methylimidazole attacks an alkyl halide like 1-bromobutane. utm.my

While the C2 position is the most common site for deprotonation to form an NHC, the imidazole ring itself is generally electron-rich and thus more susceptible to electrophilic attack than nucleophilic attack. However, reactions often involve the nucleophilic character of the exocyclic nitrogen or the C2-carbene. The conjugate addition of nucleophiles to activated alkynes is a well-established reaction class. nih.gov In this context, an imidazole derivative can serve as the nucleophile, adding to an electrophilic carbon-carbon triple bond. The efficiency of such additions can be influenced by steric factors; for example, bulky n-butyl groups on a substrate can present a steric barrier, leading to lower yields compared to less hindered analogues. nih.gov

Imidazolium-2-carboxylates, such as 1-butyl-2-methylimidazolium-2-carboxylate, serve as stable precursors to NHCs. These compounds can undergo decarboxylation upon heating to release the free NHC in situ. nih.gov This method provides a convenient way to generate the carbene catalyst without the need for a strong base.

The decarboxylation of the closely related 1-n-butyl-3-methylimidazolium-2-carboxylate has been shown to be an effective way to initiate the ring-opening polymerization of ε-caprolactone and rac-lactide. nih.gov The NHC, formed after the loss of CO2, acts as the true organocatalyst for the polymerization. This process highlights how a reaction involving the imidazole ring's substituent (the carboxylate group) is fundamental to unlocking its catalytic activity. nih.gov The decarboxylation can be triggered thermally or through the addition of certain reagents. nih.gov

Interaction with Environmental Species: Carbon Dioxide Capture Mechanisms

The capture of carbon dioxide by imidazolium-based ionic liquids, particularly those with basic anions like acetate (B1210297), is an area of significant research interest. While much of the literature focuses on 1,3-dialkylimidazolium salts, the principles of reactivity at the C2 position of the imidazole ring are central to understanding the CO₂ capture mechanism. In ionic liquids such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]), which is structurally similar to derivatives of this compound, CO₂ absorption is dominated by a 1:1 chemical reaction (chemisorption) rather than simple physical dissolution. rsc.orgacs.org

The primary mechanism proposed involves the acetate anion abstracting the acidic proton from the C2 position of the imidazolium cation. rsc.org This proton transfer results in the formation of a highly reactive N-heterocyclic carbene (NHC). The NHC species then readily attacks the electrophilic carbon atom of the CO₂ molecule, leading to the formation of an imidazolium-2-carboxylate. rsc.org

Step 1 (Proton Abstraction): The basic anion (e.g., Acetate) removes the proton from the C2 position of the imidazolium ring, forming an N-heterocyclic carbene (NHC) and a corresponding acid (e.g., Acetic Acid). rsc.org

Step 2 (Nucleophilic Attack): The highly reactive carbene acts as a potent nucleophile, attacking the CO₂ molecule to form a stable carboxylate adduct. rsc.orgacs.org

This chemical interaction allows for a much higher uptake of CO₂ than physical absorption alone, making these materials promising for carbon capture applications.

Degradation Pathways and Stability of this compound and Derived Ionic Liquids

Thermal Degradation Mechanisms

Thermal degradation of imidazolium-based ionic liquids typically proceeds through two primary pathways. These mechanisms have been extensively studied for the related 1-butyl-3-methylimidazolium ([Bmim]) cation. nih.gov

SN2 Nucleophilic Substitution: This pathway involves the anion acting as a nucleophile and attacking the alkyl groups (butyl or methyl) attached to the nitrogen atoms of the imidazolium ring. This reaction results in the formation of neutral imidazole species (e.g., 1-butylimidazole (B119223) or 1-methylimidazole) and an alkylated anion (e.g., butyl chloride or methyl acetate). mdpi.com

N-Heterocyclic Carbene (NHC) Formation: As described in the CO₂ capture mechanism, the proton at the C2 position can be abstracted by a basic species (like the anion or impurities), forming an NHC. While reactive towards species like CO₂, this carbene is also thermally labile and can decompose further. nih.gov Decomposition of the NHC can lead to cleavage of the imidazole ring, resulting in the formation of various volatile products, including trialkylamines. nih.gov

A comprehensive study involving the thermal treatment of [Bmim]-based ionic liquids at 150°C identified numerous volatile and non-volatile degradation products. mdpi.comnih.gov

| Product Category | Identified Compounds |

|---|---|

| Substituted Imidazoles | 1-Methylimidazole (B24206), 1-Butylimidazole |

| Alcohols | Methanol, 1-Butanol |

| Alkyl Amines | Trimethylamine, N,N-dimethylbutylamine |

| Esters (from acetate anion) | Methyl acetate, Butyl acetate |

| Amides (from acetate anion) | N-methyl-Acetamide, N-butyl-Acetamide |

| Haloalkanes (from chloride anion) | Chloromethane, 1-Chlorobutane (B31608) |

Influence of Anions on Degradation Pathways

The choice of anion plays a dominant role in determining the thermal stability and primary degradation pathway of an imidazolium-based ionic liquid. mdpi.comresearchgate.net The basicity of the anion is a key factor; more basic anions are more effective at abstracting the C2 proton, thus promoting the degradation pathway via NHC formation. mdpi.com

Studies comparing ionic liquids with the same cation ([Bmim]) but different anions have established a clear trend in thermal lability. The stability is inversely proportional to the basicity of the anion. mdpi.comnih.gov

| Anion | Relative Thermal Lability | Primary Degradation Influence |

|---|---|---|

| Acetate ([OAc]⁻) | High (Least Stable) | High basicity strongly promotes NHC formation. |

| Chloride ([Cl]⁻) | Medium | Less basic than acetate; degradation occurs via both SN2 and NHC pathways. |

| Methyl Sulfate (B86663) ([MeSO₄]⁻) | Low (Most Stable) | Low basicity; not basic enough to form significant concentrations of NHC. Degradation is less pronounced. |

For instance, [Bmim][OAc] shows much lower thermal stability compared to [Bmim][Cl] and [Bmim][MeSO₄]. mdpi.com This is because the acetate anion is sufficiently basic to readily deprotonate the imidazolium cation, generating the reactive carbene. In contrast, chloride and methyl sulfate are significantly weaker bases, making the NHC formation pathway less favorable. mdpi.com

Applications and Functionalization in Advanced Chemical Research

Catalytic Applications of 1-Butyl-2-methylimidazole

This compound and its derivatives are versatile in various catalytic processes. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers or participate in non-covalent interactions, making the molecule suitable for different catalytic strategies.

As Ligands in Transition Metal Catalysis

The imidazole moiety is an effective ligand for transition metals, forming stable complexes that can catalyze a variety of chemical reactions. azom.com The nature of the metal center and the ligand structure are both crucial for the catalytic activity of these complexes. azom.com this compound, as an N-alkylimidazole, coordinates with transition metals like copper(II), nickel(II), and cobalt(II) to form such catalytic complexes. unamur.beresearchgate.net The butyl and methyl groups on the imidazole ring influence the steric and electronic environment of the metal center, thereby tuning the catalyst's reactivity and selectivity.

Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Complexes formed between this compound and transition metals are often soluble in organic solvents, making them ideal for such systems. For instance, nickel(II) can coordinate with four 1-butylimidazole (B119223) ligands to form a cation, [Ni(C4IM)4]2+, which is a component of a water-soluble magnetic ionic liquid. researchgate.net These systems benefit from having well-defined active sites, which allows for high selectivity and detailed mechanistic studies. The solubility and properties of these metal-ligand complexes can be finely tuned by modifying the alkyl chains on the imidazole ligand. unamur.be

Specific Catalytic Transformations (e.g., Carbon-Carbon Coupling Reactions)

Imidazole-based ligands are instrumental in palladium-catalyzed carbon-carbon coupling reactions, such as the Heck and Suzuki reactions. These reactions are fundamental in organic synthesis for creating complex molecules. Bis(imidazolium) chlorides, which are derived from imidazole precursors, have been shown to be effective ligand precursors in the Pd-catalyzed Mizoroki-Heck cross-coupling of aryl halides with alkenes. researchgate.net While specific data for this compound in these reactions is not prevalent, the performance of structurally similar imidazolium-based ligands highlights the potential of this compound class. The table below summarizes the performance of a related palladium/phosphine system in the Heck reaction.

| Aryl Halide | Alkene | Catalyst System | Additive | Yield (%) | Selectivity (trans:cis) |

| Aryl Bromide | Styrene | 2,6-bis(diphenylphosphino)pyridine/Palladium | TBAB | Reasonable | >99:1 |

| Aryl Chloride | Styrene | 2,6-bis(diphenylphosphino)pyridine/Palladium | TBAB | Reasonable | >99:1 |

Data derived from studies on related catalytic systems demonstrating the utility of N-heterocyclic ligands in C-C coupling. researchgate.net

In Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Imidazole derivatives are effective organocatalysts for various transformations. For example, 1-methylimidazole (B24206) has been identified as an effective catalyst for the cyclodimerization of acylethynylpyrroles. mdpi.com Furthermore, ionic liquids derived from N,N'-disubstituted imidazoles, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIm][Ac]), function as potent organocatalysts. researchgate.net This specific ionic liquid has been successfully used in the hydrosilylation of carbon dioxide to produce formoxysilane with a very low catalyst loading of 0.1 mol %. researchgate.net The catalytic activity stems from the ability of the acetate anion to activate the silane, facilitating hydride transfer to CO2. researchgate.net

Catalyst Design and Optimization Strategies

The performance of catalysts incorporating this compound can be optimized through several strategies. A key approach involves modifying the ligand structure to alter the electronic and steric properties of the catalytic center. For instance, eliminating a methyl group at the ortho-position of a ligand can reduce steric hindrance and improve catalytic activity. ibs.re.kr Another strategy involves covalently attaching an imidazolium (B1220033) moiety to a ligand to enhance the catalyst's performance in reactions like the photocatalytic reduction of CO2. researchgate.net The choice of the transition metal and the length of the alkyl chains on the imidazole ligand also significantly influence the physical properties, such as the melting point, and the catalytic behavior of the resulting complex. unamur.be Computational modeling, including Density Functional Theory (DFT), is increasingly used to gain mechanistic insights that guide the rational design and iterative optimization of these catalysts. researchgate.netibs.re.kr

Role as a Precursor in Ionic Liquid Synthesis and Application

This compound is a fundamental precursor in the synthesis of a class of salts known as ionic liquids (ILs). These materials are salts with melting points below 100°C and are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency.

The most common synthetic route to imidazolium-based ILs involves the quaternization of the N-alkylimidazole precursor. For example, the reaction of an N-methylimidazole with an alkyl halide like 1-chlorobutane (B31608) yields a 1-alkyl-3-methylimidazolium halide salt. researchgate.netorgsyn.org This two-step process typically involves:

Alkylation: The N-alkylimidazole (e.g., 1-methylimidazole, a close analog of this compound) is reacted with an alkylating agent (e.g., 1-chlorobutane) to form the desired imidazolium cation with a halide anion. This reaction is often carried out at reflux for an extended period. researchgate.netorgsyn.org

Anion Exchange (Metathesis): The initial halide anion can be exchanged for other anions (e.g., tetrafluoroborate (B81430) [BF4]-, hexafluorophosphate (B91526) [PF6]-, or acetate [Ac]-) by reacting the imidazolium halide with a salt of the desired anion, such as sodium tetrafluoroborate or potassium hexafluorophosphate. orgsyn.orgrsc.org This step allows for the fine-tuning of the ionic liquid's physical and chemical properties.

These resulting ionic liquids have found use as solvents and catalysts in various chemical processes, including the cycloaddition of CO2 to epoxides to form cyclic carbonates and in improving the efficiency of organocatalyzed reactions. nih.govrsc.org

The table below lists common ionic liquids derived from imidazole precursors.

| Cation | Anion | Abbreviation | Typical Synthesis Precursors |

| 1-Butyl-3-methylimidazolium | Chloride | [BMIM][Cl] | 1-methylimidazole, 1-chlorobutane |

| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | [BMIM][BF4] | [BMIM][Cl], Sodium tetrafluoroborate |

| 1-Butyl-3-methylimidazolium | Hexafluorophosphate | [BMIM][PF6] | [BMIM][Cl], Potassium hexafluorophosphate |

| 1-Butyl-3-methylimidazolium | Acetate | [BMIM][Ac] | [BMIM][Cl], an acetate salt |

Synthesis of Imidazolium-Based Ionic Liquids (e.g., 1-Butyl-2,3-dimethylimidazolium Salts)

The primary application of this compound in advanced chemical research is as a starting material for the synthesis of 1-butyl-2,3-dimethylimidazolium ([BMMIM] or [bm2im]) based ionic liquids. The synthesis of the chloride salt, 1-butyl-2,3-dimethylimidazolium chloride ([BMMIM]Cl), is a key step. One established method involves the reaction of 1,2-dimethylimidazole (B154445) with 1-chlorobutane in a solvent such as toluene. The mixture is heated to reflux for an extended period, typically 24 hours. After cooling, the product is often recrystallized from solvents like acetonitrile (B52724) and ethyl acetate to yield a purified white crystalline solid. rsc.org

Another documented procedure for synthesizing 1-butyl-2,3-dimethylimidazolium chloride involves reacting 1,2-dimethylimidazole with 1-chlorobutane in water. The resulting pale yellow solution is then treated with decolorizing charcoal and heated. After filtration and removal of water, a white solid of 1-butyl-2,3-dimethylimidazolium chloride is obtained with a high yield. google.com

These synthesis routes provide the foundational [BMMIM] cation, which can then be paired with various anions through metathesis reactions to create a range of ionic liquids with tailored properties for specific research applications.

Investigation of Ionic Liquid Properties for Specific Research Applications

Ionic liquids derived from this compound, particularly those based on the 1-butyl-2,3-dimethylimidazolium cation, have been investigated for their unique properties in several research domains.

Solvent Properties for Chemical Processes

The substitution of the C2 proton with a methyl group in 1-butyl-2,3-dimethylimidazolium-based ionic liquids significantly influences their solvent properties. This structural change can affect key characteristics such as viscosity, polarity, and the nature of intermolecular interactions, including hydrogen bonding capabilities. mdpi.com These modifications are critical as they can alter the solubility of various solutes and the kinetics of chemical reactions carried out in these media. Research into amino acid ionic liquids based on the 1-butyl-2,3-dimethylimidazolium cation, such as those with glycine, alanine, and threonine anions, highlights their strong polarity and hydrogen bonding ability, which are crucial for their potential in biological, medical, and pharmaceutical processes. globethesis.com

Electrolyte Applications in Electrochemistry

The electrochemical properties of ionic liquids with 1,2,3-trialkylimidazolium cations, such as 1-butyl-2,3-dimethylimidazolium, have been a subject of research, although less extensive than their 1,3-dialkylimidazolium counterparts. Studies on the closely related 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide have shown that these ionic liquids exhibit electrochemical stability, making them potential electrolytes for electrochemical systems like Li-ion cells and supercapacitors. fao.org

Recent research has demonstrated the functionality of 1-butyl-2,3-dimethylimidazolium bromide (BMI-Br) as an organic ionic plastic crystal (OIPC) in composite polymer electrolytes for lithium metal batteries. When mixed with LiTFSI, an anion exchange occurs, forming 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (BMI-TFSI) and LiBr. This in-situ formation results in an electrolyte with significant ionic conductivity (2.34 × 10⁻³ S cm⁻¹ at 30 °C) and a wide electrochemical stability window of up to 4.57 V. researchgate.net This demonstrates the potential of this compound derivatives in developing safer and more reliable energy storage devices. researchgate.net

Applications in Separation Science (e.g., Extractive Desulfurization)

While imidazolium-based ionic liquids are widely studied for extractive desulfurization (EDS) of liquid fuels, specific research detailing the use of 1-butyl-2,3-dimethylimidazolium-based ionic liquids for this purpose is limited. The general principle of EDS with ionic liquids relies on the selective extraction of sulfur-containing aromatic compounds from fuels due to favorable interactions with the ionic liquid. The efficiency of this process is highly dependent on the structure of the ionic liquid's cation and anion. For the more common 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), it has been shown to be effective in removing dibenzothiophene (B1670422) from model fuels. nih.gov Although direct data for the 2-methyl substituted analogue is scarce, the underlying principles of selective extraction would be applicable, with the specific performance being influenced by the altered steric and electronic properties of the 1-butyl-2,3-dimethylimidazolium cation.

Biomass Fractionation and Lignocellulose Processing

Ionic liquids are recognized for their ability to dissolve and fractionate lignocellulosic biomass by disrupting the complex network of hydrogen bonds within the plant cell wall. This allows for the separation of cellulose (B213188), hemicellulose, and lignin. While extensive research has been conducted using 1-butyl-3-methylimidazolium salts like [BMIM]Cl and [BMIM]OAc for this purpose mdpi.comresearchgate.netnih.govmdpi.commdpi.com, specific studies employing 1-butyl-2,3-dimethylimidazolium-based ionic liquids are less common. However, a comparative study on the pyrolysis of cellulose mixed with different ionic liquids included 1-butyl-2,3-dimethylimidazolium tetrafluoroborate ([BMMIM][BF4]). nih.gov This indicates its application as a solvent in biomass-related thermal conversion processes, where its specific interactions can influence the degradation pathways and product distribution.

Application in Materials Science and Advanced Materials Development

Derivatives of this compound have been utilized in the development of advanced materials, particularly in the field of polymer science. Poly(ionic liquid)s (PILs) derived from vinyl-functionalized imidazolium salts are of significant interest for applications such as ion-conductive membranes and solid-state electrolytes.

Research has been conducted on the synthesis and polymerization of 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate. The resulting polymers, after ion exchange with other anions like bis(trifluoromethylsulfonyl)imide and hexafluorophosphate, exhibited interesting thermal properties. Notably, the glass transition temperatures of these poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) salts were found to be largely independent of the counter-ion. This behavior is attributed to the methyl group at the 2-position of the imidazolium ring, which increases the distance between the cation and anion and minimizes hydrogen bonding interactions. This is a significant finding as it demonstrates a method for tuning polymer properties by altering the cation structure. mdpi.comnih.gov

Furthermore, as mentioned in the context of electrochemistry, 1-butyl-2,3-dimethylimidazolium bromide has been successfully employed as a solid plasticizer in PEO-based composite polymer electrolytes for lithium metal batteries, enhancing their safety and performance. researchgate.net

Polymer and Coating Applications

This compound is utilized in the formulation of advanced polymers and coatings, primarily functioning as a catalyst or curing agent, particularly for epoxy resin systems. While direct research specifically detailing the performance of this compound is specialized, its role can be understood through the well-documented behavior of analogous imidazole compounds, such as 1-isobutyl-2-methylimidazole and other 1,2-disubstituted imidazoles, which are recognized for their efficacy as accelerators in curing processes. allhdi.com

The imidazole ring structure is a key feature that enables these compounds to act as effective catalysts. The mechanism of imidazole-catalyzed epoxy curing involves the nucleophilic tertiary amine nitrogen of the imidazole ring attacking the electrophilic carbon of the epoxide ring. This initial reaction leads to the formation of an imidazolium-alkoxide active center. This active species then initiates the anionic polymerization of further epoxy groups, leading to the formation of a cross-linked polymer network. researchgate.netguidechem.com The process is illustrated in the reaction scheme below:

Figure 1: General Mechanism of Imidazole-Catalyzed Epoxy Curing

Initial adduct formation between imidazole and epoxy group.

Anionic polymerization propagation.

The substitution pattern on the imidazole ring significantly influences its catalytic activity and, consequently, the properties of the final cured product. The presence of a methyl group at the C-2 position and a butyl group at the N-1 position in this compound affects the steric hindrance and basicity of the molecule, which in turn modulates its reactivity and the curing profile of the resin system. researchgate.net For instance, compared to unsubstituted or less substituted imidazoles, 1,2-disubstituted imidazoles can offer a balance of rapid curing at elevated temperatures while maintaining a longer pot life at ambient temperatures, a desirable characteristic for many industrial applications. google.com

The use of imidazole derivatives as curing agents can lead to epoxy thermosets with high thermal stability, excellent chemical resistance, and robust mechanical properties. guidechem.com Research on similar compounds, like 1-isopropyl-2-methylimidazole, has shown that they can produce cured materials with high heat and chemical resistance. google.com The addition of 2-methylimidazole (B133640) to epoxy coatings has been demonstrated to lower the curing temperature and improve corrosion resistance. brin.go.id These findings suggest that this compound would likely impart similar enhancements to polymer and coating formulations.

Table 1: Comparative Curing Performance of Imidazole Derivatives in Epoxy Resins

| Imidazole Derivative | Curing Characteristics | Resulting Polymer Properties |

|---|---|---|

| 1-Isobutyl-2-methylimidazole | Fast-curing accelerator | Enhanced thermal and mechanical properties allhdi.com |

| 1-Isopropyl-2-methylimidazole | Rapid reaction at elevated temperatures, longer pot life at ambient temperature | High heat and chemical resistance google.com |

| 2-Methylimidazole | Reduces curing time and activation energy | Improved corrosion resistance in coatings brin.go.id |

| 2-Ethyl-4-methylimidazole | High reactivity | Excellent chemical and thermal resistance guidechem.com |

Precursor for Novel Materials

This compound serves as a key building block in the synthesis of advanced functional materials, most notably specialized ionic liquids and their corresponding polymers (poly(ionic liquids)). Its structure allows for further chemical modifications, leading to the creation of materials with tailored properties for a range of applications.

A significant application of this compound is as a precursor in the synthesis of 1-butyl-2,3-dimethylimidazolium-based ionic liquids. This transformation is typically achieved through the quaternization of the N-3 position of the imidazole ring with a methylating agent. These resulting imidazolium salts are a class of ionic liquids that have garnered considerable interest due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency. rsc.org

Furthermore, these ionic liquid monomers can be functionalized with a polymerizable group, such as a vinyl group, to produce poly(ionic liquids). For example, this compound can be a starting point in a multi-step synthesis to create vinylimidazolium salts, which are then polymerized. One such example is the synthesis of poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) salts. mdpi.comnih.gov The general synthetic route involves the introduction of a vinyl group onto the imidazole ring, followed by quaternization and polymerization.

The resulting poly(ionic liquids) exhibit properties that are a combination of those of polymers and ionic liquids, such as single-ion conductivity and processability. The substitution at the C-2 position of the imidazolium ring has been shown to have a significant impact on the thermal properties of these polymers. Specifically, the presence of a methyl group at this position increases the distance between the cation and the anion, which can reduce the influence of the anion type on the glass transition temperature of the polymer. mdpi.com

Table 2: Synthesis and Properties of Materials Derived from this compound

| Precursor | Derivative | Synthesis Method | Key Properties of Derivative |

|---|---|---|---|

| This compound | 1-Butyl-2,3-dimethylimidazolium chloride/ZnCl2 ionic liquids | Reaction with methylating agent and zinc chloride | Forms chlorozincate molten salts; Lewis acidity increases with ZnCl2 content rsc.org |

| This compound | Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) salts | Multi-step synthesis involving vinylation, quaternization, and polymerization | Reduced influence of anion type on glass transition temperature; anomalous thermal characteristics mdpi.comnih.gov |

The functionalization of this compound to create these novel materials opens up possibilities for their use in various advanced chemical research areas, including as electrolytes in electrochemical devices, as catalysts in organic synthesis, and as advanced polymer materials with unique thermal and mechanical properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) and Chromatographic Techniques for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 1-Butyl-2-methylimidazole, GC-MS is particularly useful for its identification as a thermal degradation product of more complex molecules, such as 1-butyl-3-methylimidazolium-based ionic liquids.

In a study investigating the thermal stability of 1-butyl-3-methylimidazolium acetate (B1210297) ([bmim]OAc) at 150°C, headspace GC-MS (HS-GC-MS) was employed to analyze the volatile and semi-volatile compounds formed. Among the degradation products, this compound was identified. nih.gov The analysis involves heating the sample to release volatile components into the headspace, which are then injected into the GC-MS system.

The general parameters for such an analysis involve a gas chromatograph equipped with a capillary column (e.g., TRB-FFAP) and a mass spectrometer as the detector. academicjournals.org The temperature of the column is programmed to increase over time to ensure the separation of compounds with different boiling points. academicjournals.org For instance, a typical temperature program might start at 50°C and gradually increase to 220°C or higher. academicjournals.org As the separated compounds elute from the column, they are ionized in the mass spectrometer, and the resulting mass spectrum provides a molecular fingerprint that allows for identification by comparing it to spectral libraries like the NIST library. academicjournals.org

Table 1: Example of GC-MS Data for Imidazole (B134444) Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Retention Time (min) |

|---|---|---|---|

| 2-Methylimidazole (B133640) | 82 | 81, 55, 54, 42 | Varies with method |

| This compound | 138 | 95, 82, 68, 55 | Varies with method |

Note: The retention times and fragment ions can vary depending on the specific GC-MS instrument and analytical conditions.

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS)

High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) is an essential technique for the analysis of non-volatile or thermally labile compounds in complex mixtures. This method offers high separation efficiency and precise mass measurements, enabling the confident identification of compounds.

In the analysis of ionic liquid degradation, HPLC-HRMS is used to identify a range of products, including monomeric and dimeric alkyl-substituted imidazoles. nih.govmdpi.com For instance, in studies of 1-butyl-3-methylimidazolium-based ionic liquids, HPLC-HRMS has been instrumental in characterizing the less volatile degradation products formed during thermal treatment. mdpi.com The high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, allows for the determination of the elemental composition of the detected compounds through accurate mass measurements. mdpi.com

The analysis typically involves an HPLC system with a C18 column for separation, coupled to a high-resolution mass spectrometer with an electrospray ionization (ESI) source. mdpi.comunito.it The mobile phase is often a gradient of acetonitrile (B52724) and water with an additive like formic acid to facilitate ionization. unito.it The high-resolution tandem mass spectra (MS/MS) of the precursor ions provide structural information through characteristic fragmentation patterns, such as the loss of the butyl group from a butylimidazole structure. mdpi.com

Knudsen Effusion Mass Spectrometry for Vapor Composition

Knudsen Effusion Mass Spectrometry (KEMS) is a specialized technique used to study the vapor phase composition and thermodynamics of low-volatility substances. This method is particularly relevant for understanding the thermal decomposition and evaporation behavior of imidazolium-based ionic liquids and their derivatives under vacuum conditions.

Studies on similar compounds, such as 1-butyl-3-methylimidazolium chloride (BMImCl), have utilized KEMS to identify the species present in the vapor phase upon heating. mdpi.com These investigations revealed that instead of simple evaporation of the intact ionic liquid, thermal decomposition occurs, leading to the formation of volatile products. mdpi.com For BMImCl, the most abundant species detected in the vapor phase in the temperature range of 416–474 K were identified as methyl chloride, butylimidazole, butyl chloride, and methylimidazole. mdpi.com

The KEMS technique involves heating a sample in a Knudsen cell, which is an isothermal enclosure with a small orifice. The molecules effusing through the orifice form a molecular beam that is then analyzed by a mass spectrometer. mdpi.com The mass spectra obtained at different temperatures provide information about the identity and partial pressures of the vapor species. mdpi.com For butyl-substituted imidazoles, characteristic fragment ions are observed, which aid in their identification. mdpi.com

Table 2: Major Vapor Phase Species from Decomposition of 1-Butyl-3-methylimidazolium Chloride (BMImCl) identified by KEMS mdpi.com

| Compound | Molecular Formula | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|

| Methyl Chloride | CH₃Cl | 50, 52 |

| Butylimidazole | C₇H₁₂N₂ | 124 (molecular ion), 82, 81, 68, 55 |

| Butyl Chloride | C₄H₉Cl | 92, 94 (molecular ion often not observed), 56 |

| Methylimidazole | C₄H₆N₂ | 82 (molecular ion) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. They provide fundamental information on bond lengths, bond angles, and the packing of molecules in the solid state.

Single Crystal X-ray Diffraction for Complex Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. unimi.it This technique requires a single, high-quality crystal of the compound. While specific single-crystal X-ray diffraction data for this compound is not prominently available, the analysis of closely related compounds like 2-methylimidazole provides insight into the type of structural information that can be obtained. researchgate.net

For example, the crystal structure of 2-methylimidazole has been determined to be in the orthorhombic crystal system. researchgate.net Such an analysis reveals detailed information about the molecular geometry, including the planarity of the imidazole ring and the conformation of the substituent groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Table 3: Crystallographic Data for 2-Methylimidazole researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9957(12) |

| b (Å) | 8.1574(16) |

| c (Å) | 9.7010(19) |

| Volume (ų) | 474.47(16) |

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and characterize the structure of polycrystalline materials. nih.gov Unlike SCXRD, PXRD can be performed on a powdered sample, which is often more readily available. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for phase identification by comparison to databases. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques are employed to investigate the redox properties and electrochemical stability of compounds. These methods are particularly relevant for applications in areas such as electrochemistry and materials science.

The electrochemical behavior of this compound can be inferred from studies on its derivatives and related imidazolium (B1220033) compounds. For example, the cyclic voltammetry of 1-butyl-2-(anthracenyl-2/-azo)imidazole (a derivative) has been studied to understand its redox behavior. espublisher.com Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential is swept linearly versus time, and the resulting current is measured. The CV of a redox-active species will show characteristic peaks corresponding to oxidation and reduction processes.

Studies on ionic liquids with the 1-butyl-3-methylimidazolium cation provide insights into the electrochemical stability window of the butyl-imidazolium core. The electrochemical window is the potential range over which the substance is neither oxidized nor reduced. For many imidazolium-based ionic liquids, this window is quite wide, making them suitable for various electrochemical applications. nih.gov The electrochemical characterization of these compounds is typically carried out in a three-electrode cell using a working electrode (e.g., platinum or glassy carbon), a reference electrode, and a counter electrode. nih.gov

Cyclic Voltammetry (CV) in Reactivity and Stability Assessments

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a substance. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which provides information about the electrochemical window (the potential range over which the electrolyte is stable and does not undergo oxidation or reduction), reaction kinetics, and stability of the compound.

For imidazolium-based ionic liquids, the electrochemical stability window is a key parameter. It is defined by the anodic and cathodic limits, which correspond to the oxidation of the anion and the reduction of the cation, respectively. However, specific CV data detailing the electrochemical window, reactivity, or stability assessments for This compound or its corresponding cation are not available in the analyzed sources. Studies on related compounds, such as 1,3-dialkyl-1,2,3-benzotriazolium salts, have shown potential windows of around 4.0 V, highlighting the general stability of such heterocyclic structures, but this data is not directly applicable to this compound nih.gov.

Impedance Spectroscopy for Conductivity Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful method for characterizing the electrical properties of materials and their interfaces with electrodes. By applying a small AC potential and measuring the current response over a range of frequencies, the impedance of the system is determined. This data can be used to calculate the ionic conductivity of an electrolyte, a critical factor for its performance in electrochemical devices.

The conductivity of ionic liquids is highly dependent on the structure of both the cation and the anion, as well as temperature. For the widely studied 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids, conductivities are typically in the range of 10⁻² to 10⁻³ S/cm at room temperature nih.gov. For instance, a gel polymer electrolyte containing 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) reached a maximum conductivity of 2.84 × 10⁻³ S cm⁻¹ nih.gov. However, specific impedance spectroscopy data or conductivity values for This compound are not provided in the available research.

Due to the lack of specific experimental data for this compound in the provided search results, no data tables can be generated for its electrochemical properties.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational studies on 1-Butyl-2-methylimidazole and related imidazole (B134444) derivatives. These methods are employed to predict a wide array of molecular properties with high accuracy. DFT, with functionals like B3LYP, is commonly used for its balance of computational cost and accuracy in predicting geometries, vibrational frequencies, and electronic properties. acs.orgresearchgate.net Ab initio methods, while more computationally intensive, provide benchmark-quality data for fundamental properties.

For instance, geometry optimization of imidazole derivatives using methods like B3LYP with basis sets such as 6-311+G(d,p) allows for the determination of stable molecular conformations and structural parameters like bond lengths and angles. acs.org Such calculations have been instrumental in understanding the conformational landscape of related imidazolium (B1220033) ionic liquids, revealing, for example, that 1-butyl-3-methylimidazolium halides tend to adopt trans conformations with respect to the butyl group's dihedral angles. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. irjweb.comnih.gov For a related disubstituted imidazole derivative, DFT calculations at the B3LYP/6-311G(d,p) level determined a HOMO-LUMO energy gap of 4.4871 eV. irjweb.com This relatively large gap indicates significant intramolecular charge transfer and high stability. irjweb.com The energies of the HOMO and LUMO orbitals are fundamental in predicting the most reactive sites within the molecule and understanding its behavior in chemical reactions. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties for an Imidazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV |

| Chemical Hardness (η) | 2.2449 eV |

Data is for a related disubstituted imidazole derivative calculated at the B3LYP/6-311G level. irjweb.com

Computational methods are powerful tools for predicting the energetics and pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction. nih.gov This allows for the determination of reaction barriers (activation energies) and the identification of the most favorable reaction pathways.

For example, in the context of catalyst design, computational analysis can be used to explore multi-step reactions and uncover potential side reactions. nih.gov Methods like DFT are employed to calculate the geometries and energies of transition state structures, which are critical for understanding the kinetics of a reaction. nih.gov While specific studies on the reaction energetics of this compound are not abundant, the methodologies are well-established. For instance, computational studies on organocatalytic reactions have successfully elucidated complex mechanisms and even predicted the feasibility of new reaction pathways, which were later confirmed experimentally. nih.gov

Quantum chemical calculations provide detailed insights into the electronic properties and reactivity of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are often calculated to quantify reactivity. These descriptors include electronegativity, chemical hardness, and the electrophilicity index. irjweb.com

For a related imidazole derivative, the chemical hardness was calculated to be 2.2449 eV, indicating high stability. irjweb.com Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. researchgate.net Such analyses can reveal the extent of electron delocalization and hyperconjugative interactions within the molecule, which are crucial for understanding its stability and reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and intermolecular interactions of molecules like this compound in the liquid phase. MD simulations provide a detailed picture of the spatial and orientational distribution of ions and molecules, which is essential for understanding the microscopic structure of ionic liquids and their solutions. researchgate.net

For the closely related 1-butyl-3-methylimidazolium ([C4mim]+) based ionic liquids, MD simulations have been extensively used to investigate the nature of interactions between the cation and various anions. researchgate.net These simulations have revealed specific interaction patterns, such as hydrogen bonding between the imidazolium ring protons and the anion, as well as aggregation of the butyl tails. researchgate.net The nature of the anion has been shown to significantly influence its preferred location around the cation. researchgate.net These computational findings are crucial for understanding the structure-property relationships in these systems.

Computational Studies of Gold Complexes with this compound-derived Ligands

While specific computational studies on gold complexes with this compound-derived ligands are limited, the theoretical investigation of gold complexes with related N-heterocyclic carbene (NHC) and other ligands provides a framework for understanding their bonding and reactivity. DFT calculations are a primary tool for studying the structure, bonding, and electronic properties of such complexes. mdpi.comresearchgate.net

These studies often involve analyses like Charge Decomposition Analysis (CDA), Natural Bond Orbital (NBO) analysis, and Energy Decomposition Analysis (EDA) to characterize the gold-ligand bond. mdpi.comresearchgate.net Research on various gold complexes has shown that the coordinate bond is not a pure σ-donation from the ligand to the gold ion but also involves a degree of π-backdonation from the gold to the ligand, which strengthens the bond. mdpi.comresearchgate.net The stability of these complexes is influenced by the covalent contribution to the gold-ligand bond. mdpi.comresearchgate.net Such computational approaches would be directly applicable to understanding the interaction of this compound-derived carbenes with gold centers.

Application of Computational Models in Understanding Solvent Properties and Interactions

Computational models are instrumental in understanding and predicting the properties of this compound and related compounds as solvents. Models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) have been used to predict thermophysical properties such as density, viscosity, and vapor pressure of alkylimidazoles. mdpi.comresearchgate.net

These models, often used in conjunction with quantum chemical calculations, can provide insights into solute-solvent interactions. nih.gov For instance, DFT calculations combined with continuum solvation models can be used to study the interaction energies between ions and solvent molecules, helping to elucidate the nature of these interactions at a molecular level. nih.gov Furthermore, MD simulations of ionic liquids in binary mixtures with molecular solvents have been used to investigate properties like molar heat capacities and self-diffusion coefficients, providing a comprehensive understanding of their behavior in solution. nih.gov

Theoretical Prediction of Thermophysical Properties

Computational and theoretical chemistry approaches are instrumental in predicting the thermophysical properties of ionic liquids like this compound. These methods provide valuable insights into material behavior at a molecular level, often complementing or guiding experimental work. Methodologies such as Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), and predictive models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are frequently employed.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for predicting a range of thermophysical properties by modeling the interactions between individual ions. By simulating the trajectories of atoms and molecules over time, it is possible to derive macroscopic properties from the statistical mechanics of the system. For imidazolium-based ionic liquids, MD simulations have been successfully used to predict properties such as density, viscosity, and thermal conductivity. mdpi.com

For instance, a typical MD simulation for an ionic liquid would involve:

Force Field Selection: An accurate force field is crucial for reliable predictions. For ionic liquids, force fields are often specifically parameterized to capture the complex electrostatic and van der Waals interactions.